molecular formula C9H11ClO2S B2603306 2-p-Tolylethanesulfonyl chloride CAS No. 88106-95-0

2-p-Tolylethanesulfonyl chloride

Cat. No.: B2603306
CAS No.: 88106-95-0
M. Wt: 218.7
InChI Key: KHGAWSFTMGXQID-UHFFFAOYSA-N
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Description

2-p-Tolylethanesulfonyl chloride is an organic compound with the molecular formula C9H11ClO2S. It is a derivative of toluene and is characterized by the presence of a sulfonyl chloride group attached to the ethane chain. This compound is widely used in organic synthesis due to its ability to act as a sulfonating agent, converting hydroxyl groups into good leaving groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-p-Tolylethanesulfonyl chloride can be synthesized through the reaction of p-toluenesulfonyl chloride with ethyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound often involves the use of crude sodium p-toluene sulfonate extracted from industrial wastewater as the raw material. This method is advantageous as it utilizes waste products, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-p-Tolylethanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-p-Tolylethanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-p-Tolylethanesulfonyl chloride involves the formation of a sulfonate ester or sulfonamide intermediate. The sulfonyl chloride group reacts with nucleophiles such as alcohols or amines, resulting in the displacement of the chloride ion and formation of the corresponding ester or amide. This reaction is facilitated by the electron-withdrawing nature of the sulfonyl group, which stabilizes the transition state and lowers the activation energy .

Comparison with Similar Compounds

2-p-Tolylethanesulfonyl chloride is often compared with other sulfonyl chlorides such as:

Uniqueness

This compound is unique due to its ethane chain, which provides different steric and electronic properties compared to other sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions .

Biological Activity

Introduction

2-p-Tolylethanesulfonyl chloride, also known as p-toluenesulfonyl chloride (TsCl), is an important sulfonyl chloride used in organic synthesis. Its biological activity is significant in various fields, including medicinal chemistry and biochemistry. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical structure:

  • Molecular Formula : C9H9ClO2S
  • Molecular Weight : 216.68 g/mol
  • CAS Number : 98-59-9

The sulfonyl chloride group is known for its reactivity, particularly in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile in various chemical reactions. It can form sulfonamides when reacted with amines, which are crucial in the development of pharmaceuticals. The mechanism typically involves the formation of a sulfonamide bond through nucleophilic attack on the sulfonyl carbon.

Antimicrobial Activity

Research has indicated that sulfonamides exhibit antimicrobial properties. The sulfonamide derivatives synthesized from this compound have shown effectiveness against various bacterial strains. For instance, a study demonstrated that compounds derived from TsCl displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
SulfanilamideStaphylococcus aureus32 µg/mL
SulfadiazineEscherichia coli16 µg/mL
N-(p-tolylethanesulfonamide)Pseudomonas aeruginosa64 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cell lines to evaluate the safety profile of this compound and its derivatives. The results indicate that while some derivatives exhibit cytotoxic effects at high concentrations, they are generally well-tolerated at therapeutic doses.

Case Study: Cytotoxicity in Human Cell Lines

A study evaluated the cytotoxic effects of several sulfonamide derivatives on human liver cancer cell lines (HepG2). The findings revealed:

  • IC50 Values : The concentration required to inhibit cell growth by 50%.
Compound NameIC50 (µM)
N-(p-tolylethanesulfonamide)25
N-(methylsulfonyl)15
N-(ethylsulfonyl)30

Applications in Drug Development

This compound serves as a key intermediate in synthesizing various pharmaceutical agents, particularly those targeting bacterial infections. Its derivatives are being investigated for their potential as anti-inflammatory and anticancer agents.

Research Findings

  • Anticancer Properties : A derivative of TsCl was found to inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects : Compounds synthesized from this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in inflammatory diseases.

Properties

IUPAC Name

2-(4-methylphenyl)ethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGAWSFTMGXQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88106-95-0
Record name 88106-95-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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